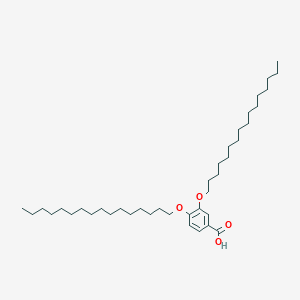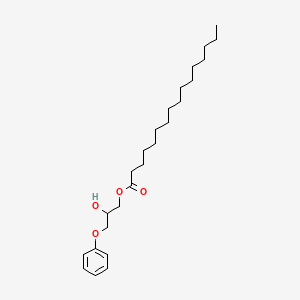
3,4-Bis(hexadecyloxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Bis(hexadecyloxy)benzoic acid is an organic compound with the molecular formula C39H70O4 It is characterized by the presence of two hexadecyloxy groups attached to the benzene ring at the 3 and 4 positions, along with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Bis(hexadecyloxy)benzoic acid typically involves the esterification of 3,4-dihydroxybenzoic acid with hexadecanol. The reaction is carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the formation of the ester bonds.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The hexadecyloxy groups can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various alkoxy-substituted benzoic acids.
Scientific Research Applications
3,4-Bis(hexadecyloxy)benzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Bis(hexadecyloxy)benzoic acid involves its interaction with cellular components. The compound can integrate into lipid membranes due to its hydrophobic hexadecyloxy groups, potentially altering membrane fluidity and function. The carboxylic acid group may participate in hydrogen bonding and electrostatic interactions with proteins and other biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
- 3,5-Bis(hexadecyloxy)benzoic acid
- 4-Hydroxybenzoic acid
- Benzoic acid
Comparison: 3,4-Bis(hexadecyloxy)benzoic acid is unique due to the specific positioning of the hexadecyloxy groups, which can influence its chemical reactivity and biological interactions. Compared to 3,5-Bis(hexadecyloxy)benzoic acid, the 3,4-isomer may exhibit different steric and electronic effects, leading to distinct properties and applications.
Properties
CAS No. |
180678-33-5 |
|---|---|
Molecular Formula |
C39H70O4 |
Molecular Weight |
603.0 g/mol |
IUPAC Name |
3,4-dihexadecoxybenzoic acid |
InChI |
InChI=1S/C39H70O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33-42-37-32-31-36(39(40)41)35-38(37)43-34-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-32,35H,3-30,33-34H2,1-2H3,(H,40,41) |
InChI Key |
JJPWTPVITMPTJH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)C(=O)O)OCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Diethyl 4,4'-[azanediylbis(methylene)]dibenzoate](/img/structure/B14276437.png)

![Dimethyl[2-(triethoxysilyl)ethyl]phosphane](/img/structure/B14276456.png)

![3-Hydroxy-2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]-4H-1-benzopyran-4-one](/img/structure/B14276459.png)





![2-{[2-({4-[(2-Carboxyphenyl)sulfanyl]butyl}sulfanyl)ethyl]sulfanyl}benzoic acid](/img/structure/B14276498.png)

